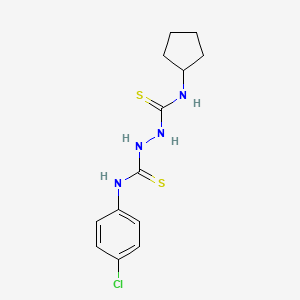

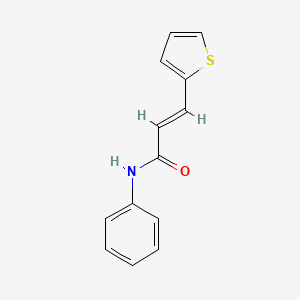

![molecular formula C16H18N2O2S B5698654 N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)

N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a hydrazone compound (E)-N′-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide hemihydrate (DMABHBH) was synthesized and single crystals of DMABHBH were grown by solvent evaporation method at room temperature . Another study reported the synthesis of novel complexes of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), by solid state synthetic route .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure of DMABHBH compound was confirmed by 1H and 13C nuclear magnetic resonance techniques . The X-ray crystal structure was elucidated at 173 K by single crystal X-ray diffraction . Another study reported the molecular and crystal structure of 4-[(p-N,N-Dimethylamino)Benzylidene]-2-Phenyloxazole-5-One by single crystal X-ray diffraction study .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the phase diagram representing solid–liquid equilibrium of entire range of composition and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), have been studied by solid state synthetic route .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the TGA and DTA studies were performed to understand the physico-chemical, thermal behavior and unique identity of newly synthesized organic complexes . The absorption spectrum of DMABPAA and DMABPNA showed intra-molecular charge-transfer (ICT) excited state absorption at 258 and 241 nm, respectively .Applications De Recherche Scientifique

Synthesis of Azine Moieties

The compound has been used in the synthesis of azine moieties . The azine compound was synthesized using a microwave irradiation technique and its crystallographic data and studies have been reported . This compound exhibits intermolecular and intramolecular hydrogen bonding interactions in its crystal structure .

Non-Linear Optical (NLO) Properties

The compound is known to display second order NLO properties . This is due to the donor dimethylaniline group visibly in conjugation with the ‘azine’ moiety of the molecule . These properties make it useful for various applications such as optical communication, optical computing, optical information processing, optical disk data storage, laser fusion reactions, and laser remote sensing .

Precursor for Heterocyclic Compounds

Schiff’s bases of sulphonamides, like this compound, are known to serve as a precursor for a large number of heterocyclic compounds .

Ligands/Complexing Agents

Schiff’s bases are also known to serve as ligands/complexing agents owing to their ability of easily attaching to metal ions to form highly stable coordination compounds .

Biological Properties

Schiff’s bases, particularly the ones of sulphonamides, are known to exhibit interesting biological properties . They show anti-inflammatory, analgesic, anticonvulsant, antitubercular, antibacterial, and antifungal activity .

Anticancer Activity

Schiff’s bases of sulphonamides are known to exhibit anticancer activity .

Removal of Organic Dyes

A novel, magnetic HKUST‑1 MOF based on MgFe2O4‑NH2 was designed and synthesized in two steps and applied effective removal of malachite green (MG), crystal violet (CV), and methylene blue (MB) from water samples . This study shows the good strategy for the synthesis of the functionalized magnetic form of HKUST‑1 and its capability for increasing the efficiency of the removal process of malachite green, crystal violet, and methylene blue from an aqueous solution .

Synthesis of Ethenylquinoxalines

The compound has been used for the preparation of isomeric (Е)-[4-(dimethylamino)phenyl]-ethenylquinoxalines, which can be used for the synthesis of new, effective NLO chromophores with quinoxalinone .

Safety and Hazards

The safety data sheet for a similar compound, p-Dimethylaminobenzaldehyde, indicates that it is harmful if swallowed . It advises against food, drug, pesticide or biocidal product use . It also suggests that contaminated clothing and protective equipment should be removed before entering eating areas .

Orientations Futures

The future directions for the study of such compounds could include further exploration of their potential applications in various fields such as nonlinear optics, information technology, and industrial applications. Additionally, more research could be conducted to understand their physiological and biological activities .

Mécanisme D'action

Target of Action

Similar compounds have been used as precursors for the synthesis of new nonlinear optical chromophores .

Biochemical Pathways

The compound is involved in the synthesis of new, effective nonlinear optical (NLO) chromophores . These chromophores are part of the larger family of heterocyclic compounds, which have found wide application in the synthesis of NLO chromophores .

Result of Action

The compound serves as a precursor for new nonlinear optical chromophores with potentially high first hyperpolarizability values . These chromophores find use in the design of devices for information storage and fast processing .

Propriétés

IUPAC Name |

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-13-4-10-16(11-5-13)21(19,20)17-12-14-6-8-15(9-7-14)18(2)3/h4-12H,1-3H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVGDFCTSDMNJN-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Dimethylamino-benzylidene)-4-methyl-benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

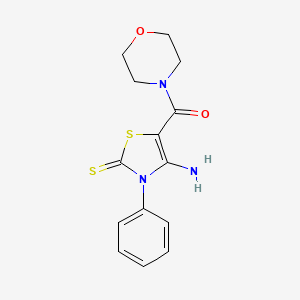

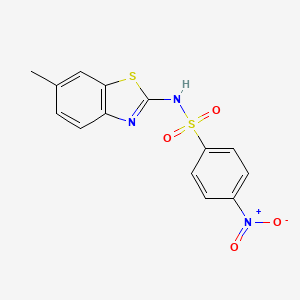

![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)

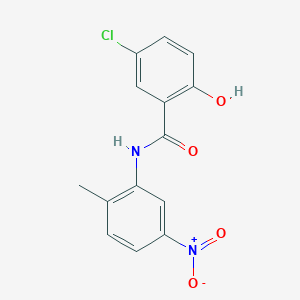

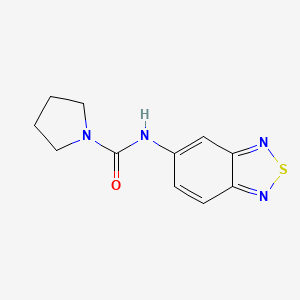

![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)

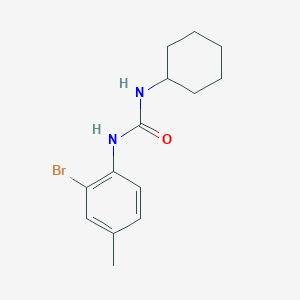

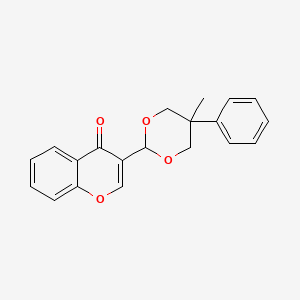

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)

![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)

![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)

![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)